Differential Antiproliferative Potency: Pyrrolidine Linoleamide vs. Parent Linoleic Acid
Pyrrolidine Linoleamide exhibits quantifiable antiproliferative activity across a panel of seven human cancer cell lines, an effect not observed with the parent compound linoleic acid [1]. The study that synthesized and tested a series of fatty acid amides demonstrated that the parent fatty acid (linoleic acid) showed no meaningful growth inhibition in the same assays [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 values ranging from 7.7 to 36.6 μg/mL across seven cell lines: U251 (12.0), MCF-7 (27.5), NCI-ADR/RES (7.7), 786-0 (21.9), NCI-H460 (36.6), PC-3 (32.6), OVCAR-3 (33.9) μg/mL . |
| Comparator Or Baseline | Linoleic acid (parent compound): No significant antiproliferative activity reported in the same panel [1]. |
| Quantified Difference | Qualitative difference from inactive to active; quantitative IC50 values are measurable only for the pyrrolidine derivative. |
| Conditions | In vitro antiproliferative assay panel comprising U251 (glioma), MCF-7 (breast), NCI-ADR/RES (multidrug-resistant ovarian), 786-0 (renal), NCI-H460 (lung), PC-3 (prostate), and OVCAR-3 (ovarian) human cancer cell lines [1]. |
Why This Matters
This demonstrates that the pyrrolidine amide moiety is essential for bioactivity, and substituting with generic linoleic acid would yield an inactive compound, rendering such a procurement a critical experimental failure.
- [1] dos Santos DS, Piovesan LA, D'Oca CR, Hack CR, et al. Antiproliferative activity of synthetic fatty acid amides from renewable resources. Bioorg Med Chem. 2015;23(2):340-7. View Source
